N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide
Description
Properties
CAS No. |
820961-70-4 |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C21H21N3O/c1-15(2)13-20(25)24-21-22-18(16-9-5-3-6-10-16)14-19(23-21)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,22,23,24,25) |
InChI Key |
RLCNDGHLHOXEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Amidines
This method leverages the reactivity of 1,3-diketones with amidines to form the pyrimidine ring. For example, reacting 1,3-diphenylpropane-1,3-dione with guanidine hydrochloride under basic conditions yields 4,6-diphenylpyrimidin-2-amine. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the diketone carbonyl groups, followed by cyclization and aromatization.
Optimization Insights :
Suzuki-Miyaura Cross-Coupling on Halogenated Pyrimidines
An alternative approach involves introducing phenyl groups via palladium-catalyzed cross-coupling. Starting with 4,6-dichloropyrimidin-2-amine, Suzuki-Miyaura coupling with phenylboronic acid installs the aryl groups.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2 equiv).
- Solvent : Dioxane/water (4:1) at 90°C for 12 hours.
- Yield : ~80% after column chromatography.
Amide Bond Formation with 3-Methylbutanoic Acid
The second step involves coupling 4,6-diphenylpyrimidin-2-amine with 3-methylbutanoic acid. Three methods are prevalent: acyl chloride activation , carbodiimide-based coupling , and NMI-SO₂Cl₂-mediated coupling .
Acyl Chloride Activation
3-Methylbutanoyl chloride reacts directly with the pyrimidine amine in the presence of a base:
Procedure :
- Acyl Chloride Preparation : Treat 3-methylbutanoic acid with thionyl chloride (SOCl₂) at 0°C, then distill under reduced pressure.
- Coupling : Add 4,6-diphenylpyrimidin-2-amine (1 equiv) and triethylamine (2 equiv) to the acyl chloride in dichloromethane (DCM). Stir at 25°C for 6 hours.
- Yield : ~75% after silica gel chromatography.
Limitations : Moisture sensitivity and side reactions (e.g., over-acylation) necessitate strict anhydrous conditions.
Carbodiimide-Based Coupling
Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) enable amide formation under mild conditions:
Protocol :
- Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), 3-methylbutanoic acid (1.1 equiv), pyrimidine amine (1 equiv).
- Solvent : DMF, 0°C to 25°C, 12 hours.
- Yield : ~85%.
Advantages : Reduced epimerization and compatibility with acid-sensitive substrates.
NMI-SO₂Cl₂-Mediated Coupling
A novel method using N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂) achieves efficient amidation without pre-activation:
Mechanism :
- In Situ Activation : SO₂Cl₂ reacts with the carboxylic acid to form a mixed anhydride.
- Coupling : NMI deprotonates the amine, enabling nucleophilic attack on the activated carbonyl.
Procedure :
- Reagents : NMI (2 equiv), SO₂Cl₂ (1.2 equiv), 3-methylbutanoic acid (1.2 equiv), pyrimidine amine (1 equiv).
- Solvent : DCM, 25°C, 30 minutes.
- Yield : 92%.
Benefits : Rapid reaction time and high functional group tolerance.
Comparative Analysis of Amidation Methods
Table 1 summarizes the efficiency of each coupling strategy:
| Method | Conditions | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Acyl Chloride Activation | DCM, 25°C, 6h | 75% | Simple reagents | Moisture-sensitive |
| EDC/HOBt | DMF, 25°C, 12h | 85% | Mild conditions | Costly reagents |
| NMI-SO₂Cl₂ | DCM, 25°C, 0.5h | 92% | Fast, high yield | Requires SO₂Cl₂ handling |
Purification and Characterization
Final purification typically employs silica gel chromatography (hexane/ethyl acetate gradient). Characterization via ¹H NMR , ¹³C NMR , and HRMS confirms structure:
- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.25 (m, 10H, aryl-H), 2.55 (t, 2H, CH₂CO), 2.15 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, CH₃).
- HRMS : Calculated for C₂₁H₂₁N₃O [M+H]⁺: 332.1760; Found: 332.1764.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutyramide can undergo various chemical reactions, including:
- Reduction
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Biological Activity
N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C21H21N3O
- CAS Number : 6724-94-3
- Synonyms : CHEMBL376672, 820961-70-4
The compound features a pyrimidine core substituted with phenyl groups, which is critical for its biological interactions.
Recent studies have elucidated the mechanism by which this compound exerts its effects:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1/S boundary. This is achieved through the upregulation of inhibitory proteins such as p21 and p27 while downregulating cyclin D1, which is essential for G1 progression .
- Apoptosis Induction : It triggers apoptosis via a caspase-dependent pathway. This involves the cleavage of caspases 9, 3, and 7, as well as poly (ADP-ribose) polymerase (PARP), leading to programmed cell death .
- Inhibition of Kinases : The compound inhibits aurora kinases A, B, and C phosphorylation, which are crucial for mitosis and cell proliferation .
Biological Activity Data
The following table summarizes key biological activities observed in various studies involving this compound:
Case Study 1: In Vivo Efficacy
In a syngeneic tumor implantation mouse model, this compound demonstrated significant efficacy in reducing tumor growth. The study indicated that treatment with the compound led to a marked decrease in tumor volume compared to control groups. This suggests potential for further development as an anti-cancer agent .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell survival and proliferation. The study highlighted the role of aurora kinases in regulating cell cycle progression and how their inhibition by this compound could lead to enhanced therapeutic outcomes in cancer treatment .
Scientific Research Applications
Chemical Properties and Structure
N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide has the molecular formula and is characterized by a pyrimidine ring substituted with phenyl groups and a methylbutanamide side chain. Its structural features contribute to its interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK2 and CDK9 have been successful in inducing apoptosis in cancer cells, suggesting that this compound may possess similar effects .
Antimicrobial Properties
Pyrimidine derivatives are also recognized for their antimicrobial activities. The structural framework of this compound allows it to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications as well. Research indicates that pyrimidine analogs can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases .
Antitumor Efficacy in Preclinical Models
A study demonstrated the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models. The administration of compounds structurally related to this compound resulted in significant tumor regression without notable toxicity .
Development of Dual CDK Inhibitors
Research focusing on dual inhibitors targeting CDK2 and CDK9 has highlighted the importance of pyrimidine derivatives in cancer therapy. Compounds with similar structures have shown improved pharmacokinetic properties and enhanced antitumor activity .
Data Table: Summary of Applications
Comparison with Similar Compounds
S(−)-2-(4-Chlorophenyl)-N-(5,7-Di-Substituted Thiadiazolo-Pyrimidinyl)-3-methylbutanamide
- Structure : Features a thiadiazolo[2,3-a]pyrimidine core with a 4-chlorophenyl group and 5,7-di-substituents.
- Activity: Demonstrates herbicidal efficacy against monocotyledonous and dicotyledonous weeds (Echinochloa crus-galli, Amaranthus retroflexus, etc.) .
- Comparison : The thiadiazolo ring introduces additional heteroatoms (N and S), likely enhancing herbicidal potency compared to the diphenylpyrimidine core of the target compound. The 4-chlorophenyl group may improve lipid solubility, facilitating membrane penetration .
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide
- Structure : Contains a sulfamoylphenyl group and a pyridinyl substituent.
- Molecular Weight : 493.53 g/mol; Formula: C₂₄H₂₃N₅O₅S .
- This structural variation may shift activity toward enzyme inhibition (e.g., sulfonamide targets) .
Amide-Modified Analogs
[2-(4,6-Diphenyl-Pyrimidin-2-ylcarbamoyl)-Phenyl] Acetic Acid Methyl Ester
- Structure : Shares the 4,6-diphenylpyrimidinyl core but replaces 3-methylbutanamide with a phenyl-acetic acid methyl ester group.
- Activity : Part of a series evaluated for applications in material science and drug delivery due to ester-mediated hydrolytic stability .
- Comparison : The ester group may confer faster metabolic degradation compared to the amide linkage in the target compound, affecting pharmacokinetic profiles .
Chlorofuryl-Heterocycle-Acetamide Derivatives (Compounds 8–10)
- Structures : Include oxazolyl, thiazolyl, or imidazolyl groups linked to 4-chlorofuran-2-yl and 4,6-diphenylpyrimidin-2-yl.
- Synthesis : Prepared via ultrasonication-assisted reactions with DMAP/Et₃N, yielding 70–85% efficiency .
- Activity: Antimicrobial properties are hypothesized due to thiazole/imidazole motifs, which are known to disrupt microbial membranes or DNA synthesis .
- Comparison : The heterocyclic appendages likely enhance antimicrobial specificity compared to the simpler 3-methylbutanamide side chain in the target compound .
Complex Pharmacologically Active Derivatives
(S)-2-(3-(2-(2-(4-(2,5-Dioxopyrrolyl)Phenyl)Acetamido)Ethoxy)Propanamido)-N-(Hydroxymethylphenyl)-3-Methylbutanamide
- Structure : Incorporates a polyethylene glycol (PEG) spacer and hydroxymethylphenyl group.
- Molecular Weight : 757.76 g/mol; Formula: C₃₇H₃₉N₇O₁₁ .
- Comparison: The PEG spacer improves aqueous solubility, while the hydroxymethylphenyl group enables conjugation to biomolecules. These features contrast with the non-polar diphenylpyrimidine core, suggesting applications in targeted drug delivery rather than direct bioactivity .
Implications for Research and Development
The structural diversity among analogs of N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide highlights the following trends:
Heterocyclic Modifications : Thiadiazolo or thiazolyl groups enhance bioactivity (e.g., herbicidal or antimicrobial) but may reduce metabolic stability .
Polar Substituents : Sulfamoyl or PEG groups improve solubility but require balancing with lipophilicity for membrane penetration .
Amide vs. Ester Linkages : Amides (as in the target compound) generally exhibit greater stability than esters, favoring prolonged activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4,6-diphenylpyrimidin-2-yl)-3-methylbutanamide, and how do reaction conditions influence yield?
- The synthesis typically involves condensation of substituted pyrimidine precursors with 3-methylbutanamide derivatives. Key steps include nucleophilic substitution at the pyrimidine C2 position and subsequent purification via column chromatography to remove byproducts like unreacted phenyl groups . Optimal yields (>60%) are achieved under anhydrous conditions with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) at 60–80°C. Reaction time and solvent polarity (e.g., DMF vs. THF) significantly affect regioselectivity .
Q. What spectroscopic techniques are critical for validating the structural integrity of this compound?
- 1H/13C NMR identifies the pyrimidine ring protons (δ 7.5–8.5 ppm for aromatic protons) and the 3-methylbutanamide side chain (δ 1.0–2.5 ppm for methyl groups). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 445.0968 (C29H24FN7O) . IR spectroscopy detects the amide carbonyl stretch (~1676 cm⁻¹) and pyrimidine C=N vibrations (~1572 cm⁻¹) .
Q. What are the primary biological targets or pathways associated with this compound?
- The compound acts as a Wnt pathway inhibitor and immunomodulator, disrupting β-catenin signaling in cancer cells. Its pyrimidine core facilitates binding to Frizzled receptors, while the 3-methylbutanamide group enhances solubility for cellular uptake .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve discrepancies in proposed molecular geometries of this compound derivatives?
- X-ray crystallography using SHELXL refines bond lengths, angles, and torsion angles with precision (<0.01 Å resolution). For example, studies on analogous hydrazide derivatives revealed deviations in dihedral angles between pyrimidine and phenyl rings (5–15°), impacting intermolecular π-π stacking . Validation tools like PLATON check for twinning or disorder, critical for resolving conflicting NMR-based models .
Q. How do structural modifications (e.g., fluorophenyl substitutions) alter the compound’s bioactivity?
- Introducing a 3-fluorophenyl group at the pyrimidine C4 position enhances inhibitory potency against Wnt signaling (IC50 reduced from 1.2 μM to 0.4 μM) due to increased electronegativity and hydrophobic interactions. However, excessive fluorination (>2 F atoms) reduces solubility, requiring PEGylation strategies .
Q. What methodologies address contradictory data in SAR studies (e.g., varying IC50 values across assays)?
- Cross-validate results using orthogonal assays:
- SPR (Surface Plasmon Resonance) quantifies direct target binding (e.g., Frizzled-7 receptor).
- Cellular thermal shift assays (CETSA) confirm target engagement in live cells.
- Adjust for assay-specific variables (e.g., serum protein interference in cell-based vs. biochemical assays) .
Q. How can computational modeling predict the compound’s interaction with non-canonical targets?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding poses to secondary targets like kinases. For example, the pyrimidine scaffold shows affinity for CDK2 (ΔG = −9.2 kcal/mol), suggesting off-target effects requiring in vitro kinase profiling .
Methodological Notes
- Crystallographic Data Deposition : Use CIF files refined with SHELXL-2018 for publication, ensuring R1 < 0.05 and wR2 < 0.12 .
- Synthetic Optimization : Screen solvents (DMAC, DMSO) with microwave-assisted synthesis to reduce reaction times from 24h to 2h .
- Biological Assays : Pair Wnt inhibition studies with qPCR for Axin2 (a downstream Wnt target) to confirm pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
